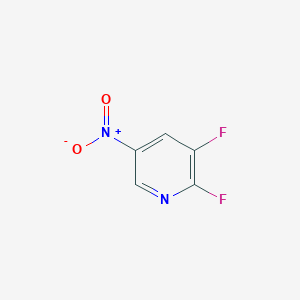

2,3-Difluoro-5-nitropyridine

Descripción general

Descripción

2,3-Difluoro-5-nitropyridine is an aromatic heterocycle . It is a useful reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles via micellar catalysis .

Synthesis Analysis

The synthesis of 2,3-Difluoro-5-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The molecular formula of 2,3-Difluoro-5-nitropyridine is C5H2F2N2O2 . The SMILES notation is [O-]N+C1=CC(F)=C(F)N=C1 . The molecular weight is 160.08 .Chemical Reactions Analysis

2,3-Difluoro-5-nitropyridine is a useful reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles via micellar catalysis .Physical And Chemical Properties Analysis

2,3-Difluoro-5-nitropyridine is a liquid at room temperature . It has a molecular weight of 160.08 . The storage temperature is normal and it should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution

2,3-Difluoro-5-nitropyridine is used as a reagent in nucleophilic aromatic substitution reactions. It facilitates the substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles through micellar catalysis .

Synthesis of Herbicides and Insecticides

This compound serves as a starting material for synthesizing certain herbicides and insecticides, showcasing its utility in agricultural chemistry .

Molecular Simulation Visualizations

In computational chemistry, 2,3-Difluoro-5-nitropyridine data can be used with simulation programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce detailed molecular visualizations .

Synthesis of Anticancer Drugs

It has been used as a precursor in the synthesis of anticancer drugs, indicating its importance in medicinal chemistry .

Vicarious Nucleophilic Substitution

The compound is involved in vicarious nucleophilic substitution reactions to synthesize various substituted nitropyridines, which are valuable intermediates in organic synthesis .

Analytical Chemistry

2,3-Difluoro-5-nitropyridine can be analyzed using techniques like NMR, HPLC, LC-MS, and UPLC to understand its properties and behavior in different chemical contexts .

Mecanismo De Acción

Target of Action

2,3-Difluoro-5-nitropyridine is a useful reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles . The primary targets of this compound are these aryl and heteroaryl halides.

Mode of Action

The compound interacts with its targets through a process known as micellar catalysis . This process involves the use of micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid, to increase the rate of a chemical reaction.

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of fluorinated pyridines . These fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Result of Action

The molecular and cellular effects of 2,3-Difluoro-5-nitropyridine’s action are largely dependent on the specific aryl or heteroaryl halide it interacts with. The compound’s role in the synthesis of fluorinated pyridines suggests it may contribute to the creation of compounds with unique physical, chemical, and biological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoro-5-nitropyridine. For instance, the presence of surfactant molecules is crucial for the micellar catalysis process . Additionally, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Safety and Hazards

2,3-Difluoro-5-nitropyridine is classified as dangerous . The hazard statements include H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions of 2,3-Difluoro-5-nitropyridine research could involve its use in the synthesis of new compounds via nucleophilic aromatic substitution. It could also be used in the development of new pharmaceuticals and agrochemicals due to its interesting and unusual physical, chemical, and biological properties .

Propiedades

IUPAC Name |

2,3-difluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBQJGQRNAZQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624536 | |

| Record name | 2,3-Difluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954219-68-2 | |

| Record name | 2,3-Difluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)

![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)